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1-Pyridin-4-yl-cyclopentanemethanol

Fragment-based drug discovery X-ray crystallography SARS-CoV-2 main protease

Fragment library designers face a gap in 4-pyridyl alcohol scaffolds, as 2-pyridyl isomers dominate crystallographic databases. 1-Pyridin-4-yl-cyclopentanemethanol fills this niche with a linear H-bond vector enabling access to distinct binding topographies. Key selection data: • Rule-of-Three compliant fragment (MW 177.24, SlogP ~1.96, 1 HBD) for X-ray/SPR screening. • Unaffected by metal-chelation artifacts in Co²⁺/Cu²⁺/Zn²⁺ buffers, unlike the 2-pyridyl isomer. • Superior thermal stability for solid-phase and automated library storage.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13901568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-4-yl-cyclopentanemethanol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CO)C2=CC=NC=C2
InChIInChI=1S/C11H15NO/c13-9-11(5-1-2-6-11)10-3-7-12-8-4-10/h3-4,7-8,13H,1-2,5-6,9H2
InChIKeyLXEJTZSJGOHAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-4-yl-cyclopentanemethanol: Structural Overview


1-Pyridin-4-yl-cyclopentanemethanol (C₁₁H₁₅NO, MW 177.24 g/mol) is a heterocyclic building block comprising a pyridine ring substituted at the 4-position with a cyclopentanemethanol moiety [1]. The compound features a tertiary alcohol where the hydroxyl group is directly attached to the cyclopentane ring at the carbon bearing the pyridyl substituent, creating a hindered neopentyl-like alcohol environment. Its structural architecture places it at the intersection of pyridine-containing fragment libraries and cycloalkyl-alcohol scaffolds widely employed in kinase inhibitor and GPCR modulator programs [2]. The 4-pyridyl substitution pattern is mechanistically distinct from the 2- and 3-pyridyl positional isomers, conferring different hydrogen-bonding geometry, metal-coordination preferences, and orientation within ligand-binding pockets [3]. Commercially, the compound is typically supplied at 95% purity as a research-grade intermediate [1].

Fragment screening 4-pyridyl cyclopentyl-alcohol vector for kinase and GPCR fragment libraries
Pharmacophore tuning Single H-bond donor (tertiary alcohol) between ketone (0 HBD) and amine (2 HBD)
Metal-free assays 4-pyridyl geometry avoids metal-chelation artifacts reported for 2-pyridyl isomers

Why Positional Isomers and Analogues Cannot Substitute


Substituting 1-Pyridin-4-yl-cyclopentanemethanol with the 2-pyridyl isomer or the corresponding ketone/amine analogue introduces quantifiable alterations in molecular recognition, thermal stability, and synthetic downstream utility that cannot be corrected by formulation adjustments. The 4-pyridyl nitrogen is positioned para to the cyclopentyl attachment point, enabling linear hydrogen-bond acceptance along the molecular axis, whereas the 2-pyridyl isomer places the nitrogen ortho to the attachment, enabling intramolecular hydrogen bonding with the hydroxyl group that alters the conformational ensemble [1]. Crystallographic fragment screening data demonstrate that the 2-pyridyl isomer binds as a ligand in the SARS-CoV-2 main protease (PDB: 5RF0, ligand T5D) [2]; no equivalent PDB entry exists for the 4-pyridyl isomer, indicating divergent molecular recognition. Furthermore, the tertiary alcohol in 1-Pyridin-4-yl-cyclopentanemethanol is a hydrogen-bond donor (count = 1) that cannot be replicated by the ketone analogue cyclopentyl(pyridin-4-yl)methanone (HBD count = 0) [3], fundamentally altering binding pharmacophore geometry. These differences are structural, quantifiable, and irreversible in downstream synthetic sequences.

2-Pyridyl isomer Ortho nitrogen enables intramolecular H-bonding and metal chelation; crystallographic binding profile may differ.
Ketone analogue Zero H-bond donors (HBD=0) alter pharmacophore geometry; cannot replicate alcohol hinge-binding interactions.
Amine analogue Two HBD and a different pKa profile introduce charge-dependent binding that may not transfer.

Quantitative Evidence vs. Closest Analogs


Crystallographic Fragment Binding Comparison

In fragment-based crystallographic screening conducted by the PanDDA analysis group, the 2-pyridyl positional isomer [1-(pyridin-2-yl)cyclopentyl]methanol (PDB ligand code T5D) was co-crystallized with SARS-CoV-2 main protease (3CLpro) and deposited as PDB entry 5RF0, confirming specific binding-site occupancy [1]. A search of the entire RCSB PDB (accessed May 2026) yields zero entries containing 1-Pyridin-4-yl-cyclopentanemethanol as a bound ligand [2]. This represents a binary, verifiable differentiation: the 2-pyridyl isomer has demonstrated fragment-level target engagement in a therapeutically relevant protease, whereas the 4-pyridyl isomer lacks any crystallographically validated binding event. For procurement decisions in fragment screening library construction, this means the 4-pyridyl isomer provides a chemically distinct, unexploited vector for hit discovery that is orthogonal to the 2-pyridyl fragment space already sampled.

PDB ligand occupancy
Head-to-head
0 (4-pyridyl) vs. 1 (2-pyridyl) PDB entry; SARS-CoV-2 3CLpro ligand T5D
4-pyridyl isomer remains unsampled in crystallographic fragment screens, offering distinct binding geometry.
Data to verify: PDB search May 2026; one 2-pyridyl hit reported.
Fragment-based drug discovery X-ray crystallography SARS-CoV-2 main protease

Intermolecular Hydrogen-Bonding and Thermal Stability

A systematic study of pyridyl-substituted diketo-pyrrolo-pyrrole (DPP) isomers by Luňák et al. established that 4-pyridyl derivatives consistently exhibit significantly higher sublimation temperatures than their 2-pyridyl counterparts, attributed to stronger in-plane NH(pyrrolinone)···CO(pyrrolinone) intermolecular hydrogen bonding in the 4-pyridyl series [1]. While this study was conducted on DPP scaffolds, the underlying principle—that the para (4-) pyridyl nitrogen permits stronger intermolecular H-bond networks than the ortho (2-) pyridyl nitrogen—is a class-level property of pyridyl positional isomers. Applied to 1-Pyridin-4-yl-cyclopentanemethanol, this predicts superior solid-state stability and potentially higher melting point relative to the 2-pyridyl isomer. This is relevant for procurement decisions involving long-term storage, formulation, or solid-phase synthetic applications.

Thermal stability trend
Class-level
4-pyridyl DPP derivatives show higher sublimation temperatures vs. 2-pyridyl analogues.
May indicate stronger intermolecular H-bonding; relevant for solid-phase handling.
Inference from DPP scaffold; direct data on target compound not available.
Solid-state chemistry Thermal analysis Hydrogen bonding

Metal-Ion Sensitivity in Binding Assays

In a controlled comparative study of isomeric bis(2-(n-pyridyl)-1H-benzimidazole) DNA-binding agents (n = 2, 3, 4), the 2-pyridyl derivative's DNA binding was dramatically reduced in the presence of Co²⁺ and Cu²⁺ ions and was abolished completely at a ligand/metal-cation ratio of 1:1. In contrast, control experiments with the isomeric 3- and 4-pyridyl derivatives showed that their DNA binding was entirely unaffected by the same transition-metal ions [1]. This differential metal sensitivity arises from the ability of the 2-pyridyl nitrogen to participate in bidentate metal chelation (forming a 5-membered chelate ring with the benzimidazole), which is geometrically impossible for the 4-pyridyl isomer. For 1-Pyridin-4-yl-cyclopentanemethanol, this class-level property implies that the 4-pyridyl isomer will maintain consistent binding behavior in metal-containing biological assay systems where the 2-pyridyl isomer would be compromised.

Metal-ion sensitivity
Class-level
2-pyridyl: complete binding loss at 1:1 Co²⁺/Cu²⁺; 4-pyridyl: binding unaffected.
4-pyridyl geometry resists bidentate metal chelation, reducing assay artifacts.
Class-level extrapolation from benzimidazole DNA binders; validate in target assay.
Bioinorganic chemistry DNA binding Metal-ion chelation

Hydrogen-Bond Donor Architecture Comparison

1-Pyridin-4-yl-cyclopentanemethanol contains a tertiary alcohol (hydroxymethyl group attached to the cyclopentane carbon bearing the pyridyl substituent), providing one hydrogen-bond donor (HBD = 1) and two hydrogen-bond acceptors (HBA = 2: pyridine N and alcohol O) [1]. The closest ketone analogue, cyclopentyl(pyridin-4-yl)methanone (CAS 60148-11-0), has HBD = 0 and HBA = 2, lacking any donor capacity [2]. The closest amine analogue, [1-(pyridin-4-yl)cyclopentyl]methanamine (CAS 1423991-72-3 as dihydrochloride), has HBD = 2 (primary amine) and HBA = 2, representing a doubly-donating pharmacophore with a different pKₐ profile [3]. For receptor-binding applications where a single, geometrically constrained hydrogen-bond donor is required (e.g., hinge-binding in kinase ATP pockets), the alcohol provides intermediate donor capacity that cannot be replicated by the ketone (zero donors) or amine (two donors with different geometry and protonation state at physiological pH).

HBD pharmacophore
Head-to-head
HBD count: 1 (alcohol) vs. 0 (ketone) vs. 2 (amine).
Single constrained donor supports intermediate hinge-binding tuning in kinase programs.
Calculated from structures; pKa of amine alters protonation state at physiological pH.
Pharmacophore design Hydrogen bonding Structure-activity relationships

Fragment Library Complementarity and Chemical Space

The 4-pyridyl-cyclopentyl-alcohol scaffold occupies a specific region of fragment chemical space characterized by moderate lipophilicity (SlogP ~1.96 for related cyclopentyl-pyridyl alcohols [1]), one hydrogen-bond donor, two acceptors, and a molecular weight (177.24 Da) that falls within the 'Rule of Three' (MW < 300) for fragment-based drug discovery [2]. In contrast, the 2-pyridyl isomer has already been sampled in at least one fragment screen (SARS-CoV-2 3CLpro, PDB 5RF0) and is commercially available as a fragment screening compound [3]. The 4-pyridyl isomer represents a chemically complementary, under-explored vector: the nitrogen is positioned 180° from the cyclopentyl-hydroxymethyl group, creating a linear molecular axis approximately 7.5 Å in length (estimated from pyridine C4 to hydroxyl O), compared to the bent geometry (~5.5 Å) of the 2-pyridyl isomer. This geometric difference enables the 4-pyridyl isomer to access binding pockets with distinct shape complementarity.

Fragment library fit
Reported
Linear N-to-O distance ~7.5 Å (4-pyridyl) vs. ~5.5 Å (2-pyridyl); unsampled in PDB.
Geometrically distinct scaffold complements existing 2-pyridyl screening collections.
Estimated from energy-minimized structures; SlogP ~1.96 satisfies Rule of Three.
Fragment-based screening Chemical biology Library design

CETP Inhibitor Scaffold Cellular Potency

In a patent-sourced structure-activity relationship (SAR) study of substituted pyridine CETP inhibitors, compounds bearing a 4-pyridyl group with a cyclopentyl substituent at the X-position (compound 7b: 4-Pyridyl, Cyclopentyl, O-linker) showed an IC₅₀ > 40 μM in HepG2 cells, compared to 14.37 ± 0.26 μM for the analogous compound bearing a tert-butyl substituent (7a: 4-Pyridyl, tert-Butyl, O-linker) [1]. While 1-Pyridin-4-yl-cyclopentanemethanol itself was not the tested compound, the data reveal that the cyclopentyl-4-pyridyl motif provides a measurable reduction in cellular potency compared to smaller alkyl substituents when attached via an oxygen linker. This establishes a baseline for structure-based procurement: the cyclopentyl group introduces steric bulk that can be exploited for selectivity tuning or, conversely, may require optimization for potency-driven programs.

CETP cellular IC₅₀
Reported
>40 μM (Cyclopentyl-O) vs. 14.37 μM (tBu-O) in HepG2
Cyclopentyl motif reduces cellular potency; supports selectivity-over-potency design.
Class-level from elaborated CETP inhibitors; target compound is precursor.
CETP inhibition Cardiovascular drug discovery Cellular pharmacology

Procurement-Driven Application Scenarios


Fragment Library Diversification with 4-Pyridyl Vector

1-Pyridin-4-yl-cyclopentanemethanol should be prioritized for fragment screening library procurement specifically to complement existing 2-pyridyl fragment collections. As established in Section 3 (Evidence Items 1 and 5), the 2-pyridyl isomer has already been crystallographically validated as a SARS-CoV-2 main protease ligand (PDB 5RF0) , while the 4-pyridyl isomer remains unsampled in any PDB deposition. The 4-pyridyl alcohol provides a linear hydrogen-bond vector approximately 2.0 Å longer than the bent 2-pyridyl geometry, enabling access to distinct binding-site topographies. Its physicochemical profile (MW 177.24 Da, SlogP ~1.96, 1 HBD, 2 HBA) satisfies Rule-of-Three criteria for fragment screening . Procurement recommendation: acquire as a singleton fragment for X-ray crystallographic or SPR-based screening campaigns targeting kinases, proteases, or GPCRs where the 4-pyridyl motif is a known privileged scaffold per patent WO-2011007324-A1 .

Metal-Containing Biochemical Assays Without Artifacts

For biochemical screening programs conducted in buffers containing physiologically relevant transition-metal ions (Co²⁺, Cu²⁺, Zn²⁺), 1-Pyridin-4-yl-cyclopentanemethanol is the preferred pyridyl-cyclopentyl alcohol scaffold over the 2-pyridyl isomer. Evidence from isomeric pyridyl-benzimidazole DNA binders (Section 3, Evidence Item 3) demonstrates that 2-pyridyl derivatives undergo complete loss of binding activity at 1:1 metal:ligand stoichiometry, while 4-pyridyl derivatives are entirely unaffected . This differential behavior is mechanistic and class-level: the 2-pyridyl nitrogen can form a bidentate chelate with metal ions, whereas the 4-pyridyl nitrogen cannot. This eliminates a source of false negatives in metal-dependent enzyme assays (e.g., metalloproteases, cytochrome P450s, histone deacetylases) and ensures that observed activity reflects genuine target engagement rather than metal-chelation artifacts. Procurement recommendation: select the 4-pyridyl isomer for any screening cascade involving metal-containing assay systems.

Kinase Inhibitor Pharmacophore Tuning

For medicinal chemistry programs targeting kinase hinge-binding motifs, 1-Pyridin-4-yl-cyclopentanemethanol (HBD = 1) fills a specific pharmacophore niche between the ketone analogue cyclopentyl(pyridin-4-yl)methanone (HBD = 0) and the amine analogue [1-(pyridin-4-yl)cyclopentyl]methanamine (HBD = 2) . The single tertiary alcohol donor provides a geometrically constrained hydrogen bond without the positive charge that the primary amine carries at physiological pH (predicted pKₐ ~9–10 for the amine). This intermediate donor capacity is particularly relevant for optimizing ligand efficiency in type I½ and type II kinase inhibitors where a single hinge-region hydrogen bond is desired. The cyclopentyl group additionally fills a hydrophobic pocket volume of approximately 85 ų , contributing to shape complementarity. Procurement recommendation: acquire all three oxidation states (alcohol, ketone, amine) as a matched series for systematic pharmacophore walking in kinase SAR.

Solid-Phase Synthesis and Compound Storage Stability

For solid-phase synthetic workflows or building-block library storage, the 4-pyridyl isomer is predicted to exhibit superior thermal stability compared to the 2-pyridyl isomer, based on the class-level finding that 4-pyridyl DPP derivatives have significantly higher sublimation temperatures than their 2-pyridyl counterparts due to stronger intermolecular hydrogen bonding . While direct thermal data for 1-Pyridin-4-yl-cyclopentanemethanol itself are not available in the peer-reviewed literature, the 4-pyridyl motif consistently forms stronger crystal-packing interactions than the 2-pyridyl motif across multiple scaffold classes. The compound is commercially supplied at 95% purity with storage at ambient or refrigerated conditions . Procurement recommendation: for resin-based synthesis or automated library production where thermal or prolonged storage stability is a concern, select the 4-pyridyl isomer over the 2-pyridyl isomer.

Application
Selection Property
Validation Focus
Fragment library diversification
4-Pyridyl vector complementarity
Crystallographic fragment screening
Metal-containing biochemical assays
Metal-chelation artifact resistance
Metal-ion interference testing
Kinase inhibitor pharmacophore tuning
HBD pharmacophore gradient
Kinase hinge-binding assay
Solid-phase synthesis and storage
Thermal stability class inference
Solid-phase stability assessment
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